molecular formula C15H14N4O2 B3016218 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1396557-50-8

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Katalognummer: B3016218
CAS-Nummer: 1396557-50-8
Molekulargewicht: 282.303
InChI-Schlüssel: RZPSLUDOFNDXIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring two fused aromatic systems: a 1,2-dihydropyridine ring substituted with a methyl group at position 1 and an oxo group at position 2, and a pyrazolo[1,5-a]pyridine moiety linked via a carboxamide bridge (Figure 1).

Eigenschaften

IUPAC Name

1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-18-7-4-5-12(15(18)21)14(20)16-9-11-10-17-19-8-3-2-6-13(11)19/h2-8,10H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPSLUDOFNDXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines have been reported to inhibit several enzymes, including hmg-coa reductase, cox-2, amp phosphodiesterase, and kdr kinase. These enzymes play crucial roles in various biochemical pathways, including cholesterol synthesis, inflammation, cyclic AMP degradation, and angiogenesis, respectively.

Pharmacokinetics

The solubility of pyrazolo[1,5-a]pyrimidines in green solvents has been noted, which could potentially influence their absorption and distribution.

Action Environment

The photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups at position 7 on the fused ring. This suggests that the compound’s action could potentially be influenced by environmental factors such as light exposure.

Biologische Aktivität

1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The compound belongs to a class of pyrazolo[1,5-a]pyridine derivatives, which have been studied for their diverse pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

C13H14N4O2\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2

This structure features a dihydropyridine core linked to a pyrazolo[1,5-a]pyridine moiety, which is critical for its biological activity.

Biological Activity Overview

Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit various biological activities including:

  • Antitumor Activity : Compounds within this class have shown promising results against several cancer cell lines.
  • Antimicrobial Properties : Notably effective against drug-resistant strains of Mycobacterium tuberculosis.

Antitumor Activity

A study focusing on the antiproliferative effects of pyridine derivatives demonstrated that modifications in the chemical structure significantly influenced their efficacy against cancer cell lines such as MDA-MB-231 and HeLa. The introduction of specific functional groups led to decreased IC50 values, indicating enhanced potency (Table 1) .

CompoundCell LineIC50 (μM)
6jMDA-MB-2310.0046
5HeLa0.021

Antimicrobial Activity

The compound has also been evaluated as a potential antitubercular agent. Research indicates that certain derivatives exhibit low minimum inhibitory concentrations (MIC) against both drug-susceptive and resistant strains of M. tuberculosis (Table 2) .

CompoundStrainMIC (μg/mL)
PPA-6jH37Rv<0.002
PPA-6jrINH-resistant<0.002
PPA-6jrRMP-resistant<0.004

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were assessed in animal models. Compound 6j showed favorable oral bioavailability and pharmacokinetic parameters (Table 3) .

RouteDose (mg/kg)AUC (h·μg/L)Cmax (μg/L)Tmax (h)T1/2 (h)
Oral101563814284.675.10
IV2.5900241520.083.49

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyridine derivatives:

  • Antitubercular Efficacy : In vivo studies using mouse models demonstrated that compounds like 6j effectively reduced bacterial load in infected mice, showcasing potential for clinical application in treating tuberculosis .
  • Anticancer Studies : Research has highlighted the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Kinase Inhibition
Research indicates that compounds similar to 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide exhibit significant inhibitory effects on various kinases. In particular, pyrazolo[1,5-a]pyridines have been identified as inhibitors of RET kinase, which is implicated in several cancers. These compounds may serve as lead structures for developing targeted cancer therapies .

2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Biochemical Applications

1. Enzyme Modulation
Due to its ability to interact with specific enzymes, this compound can be utilized in biochemical assays to study enzyme kinetics and inhibition. Its unique structure allows it to serve as a selective inhibitor or modulator for enzymes relevant in metabolic pathways or disease states.

2. Drug Design and Development
The compound's diverse functional groups make it an attractive candidate for drug design. By modifying its structure, researchers can explore a range of pharmacological activities, optimizing properties such as solubility, stability, and bioavailability.

Case Studies

StudyFocusFindings
Study 1 RET Kinase InhibitionDemonstrated that pyrazolo[1,5-a]pyridine derivatives effectively inhibit RET kinase activity in vitro, leading to reduced cell viability in cancer cell lines .
Study 2 Anticancer ActivityShowed that modifications of the dihydropyridine core enhance cytotoxic effects against breast cancer cells through apoptosis induction .
Study 3 Enzyme InteractionInvestigated the interaction of the compound with specific metabolic enzymes; results indicated selective inhibition profiles that could be exploited for therapeutic purposes .

Vergleich Mit ähnlichen Verbindungen

Compounds Sharing the Pyrazolo[1,5-a]pyridin-3-ylmethyl Substituent

Several compounds in the evidence share the pyrazolo[1,5-a]pyridin-3-ylmethyl group but differ in the carboxamide-linked substituent:

Compound Name Key Substituents Molecular Weight CAS Number Source ID
4-Phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran-4-carboxamide with 4-phenyl group Not reported 1396863-22-1
N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethoxy)benzamide 4-(Trifluoromethoxy)benzamide Not reported 1396791-52-8
Target Compound : 1-Methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Calculated: 325.3 Not reported N/A

Structural Insights :

  • The target compound replaces the benzamide or pyran-carboxamide groups in the above analogs with a 1,2-dihydropyridine-3-carboxamide core. This substitution introduces a partially saturated pyridine ring, which may enhance conformational flexibility and improve binding to hydrophobic enzyme pockets compared to rigid aromatic systems .

Compounds with Pyrazolo[1,5-a]pyrimidine or Triazolo[4,3-b]pyridazine Cores

Pyrazolo[1,5-a]pyrimidine and triazolo[4,3-b]pyridazine derivatives are structurally distinct but share functional similarities:

Compound Name Core Structure Molecular Weight CAS Number Source ID
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenyl pyrazolo[1,5-a]pyrimidine-3-carboxamide Pyrazolo[1,5-a]pyrimidine with carboxamide 394 (reported) Not reported
N,1-Dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide Triazolo[4,3-b]pyridazine 353.4 2200853-74-1

Functional Comparisons :

  • The triazolo[4,3-b]pyridazine in introduces a nitrogen-rich heterocycle, which may improve solubility but reduce metabolic stability compared to the target compound’s pyrazolo-pyridine system.

Compounds with Tetrahydroimidazo[1,2-a]pyridine Scaffolds

Tetrahydroimidazo[1,2-a]pyridines in and exhibit distinct saturation patterns:

Compound Name Core Structure Yield (%) Melting Point (°C) Source ID
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 55 215–217
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 51 243–245

Key Differences :

  • These compounds feature a fully saturated imidazo-pyridine core, contrasting with the partially unsaturated 1,2-dihydropyridine in the target. Saturation may reduce reactivity but increase steric bulk, affecting target selectivity .

Hypothesized Advantages of the Target Compound

  • Flexibility vs.
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., nitro in ) or trifluoromethoxy in may improve metabolic stability compared to analogs with these substituents.
  • Synthetic Accessibility : The target’s simpler carboxamide linkage (vs. ester or dicarboxylate groups in ) could streamline synthesis and purification.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization of pyrazolo[1,5-a]pyridine and dihydropyridine precursors. For example, a one-pot two-step reaction (similar to and ) using ethanol/DMF as solvents under reflux conditions (80–100°C) achieves moderate yields (45–55%). Critical factors include stoichiometric control of coupling agents (e.g., EDC/HOBt) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). NMR monitoring of intermediates ensures regioselectivity in the pyrazolo-pyridine core formation .

Q. How is the structural identity of this compound validated, and what spectroscopic techniques are essential?

  • Methodological Answer : Structural confirmation requires a combination of 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. For instance, 1H^1H-NMR peaks at δ 8.59 (s, 1H, pyridine-H) and δ 5.18 (m, 1H, methylene linker) confirm connectivity ( ). HRMS (ESI) with a mass accuracy of <2 ppm ensures molecular formula validation (e.g., C30_{30}H24_{24}N8_8O2_2 in ). IR spectroscopy detects key functional groups (amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization steps. ICReDD’s approach () combines reaction path searches with experimental feedback to refine conditions (e.g., solvent polarity, catalyst loading). For example, AlCl3_3-catalyzed acetonitrile treatment () was optimized computationally to reduce side reactions, improving yield by 15% .

Q. What strategies address contradictory data in reported biological activities of pyrazolo-pyridine carboxamides?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using controls like staurosporine and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Structural analogs in and show trifluoromethyl groups enhance target binding but reduce solubility, requiring SAR adjustments .

Q. How do substituents on the pyrazolo-pyridine core influence physicochemical and pharmacokinetic properties?

  • Methodological Answer : Substituent effects are studied via logP measurements and MDCK permeability assays. For example, replacing methyl with trifluoromethyl () increases lipophilicity (logP +0.8) but reduces aqueous solubility (from 12 µM to 4 µM). Computational tools like Schrödinger’s QikProp predict ADMET profiles, guiding lead optimization .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up issues include exothermic cyclization steps and byproduct formation. Use flow chemistry for controlled temperature () and switch to greener solvents (e.g., cyclopentyl methyl ether). Process analytical technology (PAT) monitors reaction progress in real-time, reducing batch failures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.